molecular formula C11H16N2O4S B14838348 3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide

3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide

Cat. No.: B14838348
M. Wt: 272.32 g/mol
InChI Key: YOCZAYMEAHFJMM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-isopropoxypyridine with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of essential metabolites, leading to the antimicrobial effects observed with sulfonamide drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups, along with the sulfonamide moiety, allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-yloxypyridine-4-sulfonamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)16-9-5-13-6-10(17-8-3-4-8)11(9)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

YOCZAYMEAHFJMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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